Cholesterol Biosynthesis Inhibition: 12-Hydroxy-6-epi-albrassitriol vs. 6-epi-Albrassitriol in HEP G2 Cells
In a direct head-to-head comparison conducted within the same study, 12-hydroxy-6-epi-albrassitriol (3) demonstrated 33% inhibition of de novo cholesterol biosynthesis in HEP G2 cells at a concentration of 1.0 × 10⁻⁸ mol/L, compared to 40% inhibition by its non-hydroxylated analog 6-epi-albrassitriol (1) under identical conditions [1]. This represents a 17.5% lower inhibitory potency for the 12-hydroxylated derivative, indicating that the 12-hydroxymethyl substitution attenuates but does not eliminate cholesterol biosynthesis inhibition activity.
| Evidence Dimension | Cholesterol biosynthesis inhibition (% inhibition) |
|---|---|
| Target Compound Data | 33% inhibition at 1.0 × 10⁻⁸ mol/L |
| Comparator Or Baseline | 6-epi-albrassitriol: 40% inhibition at 1.0 × 10⁻⁸ mol/L |
| Quantified Difference | 7 percentage points lower (17.5% relative reduction in inhibitory activity) |
| Conditions | HEP G2 human hepatocellular carcinoma cell assay; concentration: 1.0 × 10⁻⁸ mol/L |
Why This Matters
This quantitative difference enables researchers to select 12-hydroxy-6-epi-albrassitriol when a less potent cholesterol biosynthesis modulator is desired, or to use it as a structural probe to investigate structure-activity relationships of the drimane scaffold in lipid metabolism studies.
- [1] Grabley S, Thiericke R, Zerlin M, Gohrt A, Philipps S, Zeeck A. New albrassitriols from Aspergillus sp. (FH-A 6357). J Antibiot (Tokyo). 1996 Jun;49(6):593-595. doi:10.7164/antibiotics.49.593 View Source
